Cas no 868549-06-8 (2-bromo-9-phenyl-9-p-tolyl-9H-fluorene)

2-bromo-9-phenyl-9-p-tolyl-9H-fluorene structure
868549-06-8 structure
Product Name:2-bromo-9-phenyl-9-p-tolyl-9H-fluorene
CAS No:868549-06-8
MF:C26H19Br
MW:411.333066225052
CID:2357913
PubChem ID:58174872
Update Time:2025-08-05

2-bromo-9-phenyl-9-p-tolyl-9H-fluorene Chemical and Physical Properties

Names and Identifiers

    • 2-bromo-9-phenyl-9-p-tolyl-9H-fluorene
    • 2-bromo-9-(4-methylphenyl)-9-phenylfluorene
    • 2-bromo-9-(4-methylphenyl)-9-phenyl-9H-Fluorene
    • MFCD28404642
    • 2-Bromo-9-phenyl-9-(p-tolyl)-9H-fluorene
    • SCHEMBL12781954
    • 868549-06-8
    • DB-127652
    • Inchi: 1S/C26H19Br/c1-18-11-13-20(14-12-18)26(19-7-3-2-4-8-19)24-10-6-5-9-22(24)23-16-15-21(27)17-25(23)26/h2-17H,1H3
    • InChI Key: DYTPLCDMSGDPGV-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C2C3C=CC=CC=3C(C3C=CC=CC=3)(C3C=CC(C)=CC=3)C2=C1

Computed Properties

  • Exact Mass: 410.06701Da
  • Monoisotopic Mass: 410.06701Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 2
  • Complexity: 500
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 7.7
  • Topological Polar Surface Area: 0Ų

2-bromo-9-phenyl-9-p-tolyl-9H-fluorene Pricemore >>

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eNovation Chemicals LLC
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868549-06-8 97%
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abcr
AB622131-1g
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abcr
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A2B Chem LLC
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868549-06-8 97%
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A2B Chem LLC
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Apollo Scientific
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868549-06-8 97%
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